2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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Overview
Description
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a molecular formula of C21H22N4O3S. This compound is notable for its unique structure, which includes a cyano group, a phenoxy group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-cyanophenol with benzyl chloride to form 4-cyanophenyl benzyl ether.
Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form 3-[(4-cyanophenoxy)methyl]benzoyl chloride.
Hydrazinecarbothioamide Formation: The final step involves the reaction of the benzoyl chloride intermediate with N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and phenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE
- 4-Hydroxy-2-quinolones
Uniqueness
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C21H22N4O3S/c22-12-15-6-8-18(9-7-15)28-14-16-3-1-4-17(11-16)20(26)24-25-21(29)23-13-19-5-2-10-27-19/h1,3-4,6-9,11,19H,2,5,10,13-14H2,(H,24,26)(H2,23,25,29) |
InChI Key |
YFQYYYOBZWRGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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